molecular formula C8H4BrCl2N3O2 B14905587 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B14905587
M. Wt: 324.94 g/mol
InChI Key: QDTIKOWZXOUYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a nitroheterocyclic compound with a bicyclic scaffold featuring bromo and chloro substituents at positions 6 and 8, a chloromethyl group at position 2, and a nitro group at position 3 (Figure 1). This compound serves as a key intermediate in synthesizing derivatives with modified sulfonylmethyl or aryl groups, which are studied for antiparasitic activity, particularly against Trypanosoma brucei and Leishmania species . Its structural versatility allows for pharmacomodulation to enhance aqueous solubility, pharmacokinetics, and target selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a chemical compound with applications in scientific research, particularly as an intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives .

Synthesis and Characterization

This compound is synthesized through a cyclocondensation reaction of 1,3-dichloroacetone with 2-amino-5-chloropyridine in refluxing ethanol, followed by nitration .

Key characteristics from available data :

  • 1H NMR (200 MHz, CDCl3) : δ 9.48 (d, J = 1.8 Hz, 1H), 7.92 (d, J = 1.8 Hz, 1H), 5.08 (s, 2H)
  • 13C NMR (50 MHz, CDCl3) : δ 147.7, 140.9, 134.07, 129.9, 125.2, 124.7, 113.2, 38.2
  • LC/MS ESI + : tR 2.51 min, (m/z) [M + H]+324.00/325.93
  • HRMS (+ESI) : 323.8938 [M + H]+. Calcd for C8H5BrCl2N3O2: 323.8937

Scientific Research Applications

This compound serves as a key building block in synthesizing more complex molecules with potential biological activities . Some applications include:

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives : It is used in the synthesis of 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine derivatives, which have shown antileishmanial activity .
  • Preparation of Sulfonylmethyl[1,2-a]pyridine Derivatives : It is used as a starting material in the preparation of 8-Bromo-2-sulfonylmethyl[1,2-a]pyridine derivatives, which are studied for their aqueous solubility and pharmacokinetic properties .
  • Cross-Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions to form complex structures like 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) .

Case Studies

  • Synthesis of N-(2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide : This compound is synthesized using 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine as a precursor .
  • Formation of 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) : This compound is formed through a reaction involving 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, showcasing its utility in creating complex bis(imidazo[1,2-a]pyridine) structures .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for redox reactions, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Sulfonylmethyl Substituents

Replacing the chloromethyl group at position 2 with sulfonylmethyl moieties significantly alters physicochemical and biological properties. Key examples include:

Compound Name R Group (Sulfonylmethyl) Melting Point (°C) Yield (%) Aqueous Solubility (µg/mL) EC50 (T. b. brucei)
8-Bromo-6-chloro-2-[(4-methoxyphenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (2g) 4-Methoxyphenyl 226 57 12.5 (pH 7.4) N/A
8-Bromo-6-chloro-2-[(isopropylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (2h) Isopropyl 183 80 8.2 (pH 7.4) N/A
8-Bromo-6-chloro-2-[(cyclopropylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (2i) Cyclopropyl 250 57 6.8 (pH 7.4) N/A
8-Bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (4) Phenyl N/A 80 9.1 (pH 7.4) 17 nM

Key Findings :

  • Solubility : Sulfonylmethyl derivatives exhibit improved aqueous solubility compared to the parent compound due to increased polarity . For example, compound 2g (4-methoxyphenyl group) shows 12.5 µg/mL solubility at pH 7.4, likely due to the electron-donating methoxy group enhancing hydrophilicity .
  • Bioactivity: Compound 4 (phenylsulfonylmethyl) demonstrates exceptional antitrypanosomal activity (EC50 = 17 nM) and selectivity (SI = 2650), attributed to optimized electron-withdrawing effects and steric compatibility with parasitic nitroreductases .

Derivatives with Aryl Groups at Position 8

Replacing the bromo group at position 8 with aryl moieties via Suzuki-Miyaura coupling enhances antiparasitic activity:

Compound Name Aryl Group (Position 8) EC50 (T. b. brucei) Selectivity Index (SI)
8-(4-Chlorophenyl)-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine 4-Chlorophenyl 25 nM 2200
8-(Pyridin-4-yl)-6-chloro-3-nitro-2-[(trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine Pyridin-4-yl 42 nM 1900

Key Findings :

  • Aryl Substitution: Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance trypanocidal potency by facilitating nitro group reduction, a critical activation step in parasitic cells .
  • Heterocyclic Moieties : Pyridinyl derivatives (e.g., pyridin-4-yl) maintain activity while improving metabolic stability due to reduced susceptibility to oxidative degradation .

Derivatives with Thioalkyl Substituents

Replacing chloromethyl with thioalkyl groups introduces divergent biological profiles:

Compound Name Thioalkyl Group Bioactivity (EC50)
6-Chloro-8-[(4-chlorophenyl)thio]-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-a]pyridine 4-Chlorophenylthio 38 nM (T. b. brucei)
2-(Methylthio)-3-nitroimidazo[1,2-a]pyridine Methylthio >10 µM (Leishmania)

Key Findings :

  • Antitrypanosomal vs. Antileishmanial Activity: Thioalkyl derivatives show strong antitrypanosomal activity but poor efficacy against Leishmania, likely due to differences in nitroreductase expression between parasites .

Biological Activity

8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties, including antileishmanial and antitrypanosomal activities.

The compound has the following chemical structure:

  • Molecular Formula : C₈H₅BrCl₂N₃O₂
  • CAS Number : 2242816-49-3

Antileishmanial Activity

Recent studies have demonstrated that this compound exhibits significant activity against Leishmania species, particularly L. donovani and L. infantum. The compound was evaluated for its efficacy against different stages of the parasite:

Stage EC50 (µM) Reference Compounds
Promastigote>100Miltefosine (0.4 µM)
Axenic Amastigote5.0Fexinidazole (15.9 µM)
Intracellular Amastigote3.7-

The compound showed low cytotoxicity in HepG2 and THP1 cell lines (CC50 > 100 µM), indicating a favorable safety profile for further development as an antileishmanial agent .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, the introduction of halogen substituents at positions 6 and 8 enhances antileishmanial efficacy . The presence of a nitro group at position 3 is also crucial for maintaining biological activity.

Pharmacokinetic Properties

Pharmacokinetic evaluations indicated that the compound possesses favorable properties such as:

  • Aqueous Solubility : Improved compared to earlier derivatives.
  • Microsomal Stability : Half-life (T1/2) greater than 40 minutes.
  • Gastrointestinal Permeability : High permeability observed in PAMPA models.

These characteristics suggest that this compound is a suitable candidate for in vivo studies .

Case Studies and Experimental Findings

In vitro experiments have established that the compound effectively inhibits the growth of Leishmania parasites at concentrations lower than those required for cytotoxic effects on mammalian cells. A study reported that out of several synthesized derivatives, this compound emerged as a lead candidate due to its balanced efficacy and safety profile .

Table of Biological Activity Results

Compound CC50 HepG2 (µM) CC50 THP1 (µM) EC50 L. donovani Pro. (µM) EC50 L. infantum Pro. (µM) EC50 L. infantum Intra. Ama. (µM)
This compound>100>100>3.1>3.53.7

Q & A

Q. What are the established synthetic routes for 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine, and how do reaction conditions influence intermediate formation?

Basic Research Question
The synthesis typically involves cyclocondensation of halogenated precursors followed by functionalization. For example, a related imidazo[1,2-b]pyridazine derivative was synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to introduce the nitro group . The chloromethyl group is retained during this process, and subsequent substitutions (e.g., with sodium benzenesulfinate) can modify this position. Reaction temperature, solvent choice, and stoichiometry critically affect intermediate purity and yield. For instance, nitration at elevated temperatures may lead to over-oxidation, necessitating precise control .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound, and how are data interpreted?

Basic Research Question
Key methods include:

  • 1H/13C NMR : Assignments are based on chemical shifts for aromatic protons (δ 7.5–9.0 ppm for imidazo[1,2-a]pyridine derivatives) and methylene groups (δ 4.5–5.5 ppm for chloromethyl) .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated mass accuracy within ±0.005 Da) .
  • IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves crystallographic discrepancies, such as disordered bromine or chlorine atoms, via refinement protocols like riding models for H-atoms and restrained N–H bond lengths .

Q. How can substitution reactions at the chloromethyl group be optimized for diverse functionalization while minimizing side-product formation?

Advanced Research Question
Substitution at the chloromethyl group requires careful selection of nucleophiles and reaction media. For example, sodium benzenesulfinate substitution in dimethylformamide (DMF) at 80°C yielded moderate efficiency (~50–60%) in a related compound, but competing elimination or oxidation byproducts may arise . Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
  • In Situ Monitoring : TLC or HPLC tracking identifies side products early, enabling real-time adjustments .

Q. What methodologies resolve crystallographic data contradictions, such as electron density anomalies near halogen atoms?

Advanced Research Question
Disordered halogen atoms (e.g., bromine/chlorine) in X-ray structures can lead to ambiguous electron density maps. In a study of 6-bromoimidazo[1,2-a]pyridine, refinement included:

  • Restrained Refinement : Applying distance restraints for N–H bonds (0.88 ± 0.01 Å) to stabilize amino group geometry .
  • Difference Fourier Analysis : Identifying peaks/holes near halogens to adjust occupancy factors or thermal parameters.
  • Multi-Component Modeling : Treating disordered atoms as partial occupancies in independent molecules within the asymmetric unit .

Q. What strategies enable selective functionalization of the nitro group for pharmacological applications, and how are regioselectivity challenges addressed?

Advanced Research Question
Nitro group reduction or conversion to amino/amidoxime derivatives is critical for bioactivity modulation. For example:

  • Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol reduces nitro to amine, but over-reduction of halogens (Br/Cl) may occur. Controlled H₂ pressure (1–3 atm) and low temperature mitigate this .
  • Amidoxime Formation : Reaction with hydroxylamine in acetic acid yields amidoximes, intermediates for heterocyclic scaffolds like triazoles. Steric hindrance from the chloromethyl group may necessitate prolonged reaction times .
  • Computational Guidance : DFT calculations predict reactive sites (e.g., nitro group electrophilicity) to prioritize synthetic routes .

Properties

Molecular Formula

C8H4BrCl2N3O2

Molecular Weight

324.94 g/mol

IUPAC Name

8-bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H4BrCl2N3O2/c9-5-1-4(11)3-13-7(5)12-6(2-10)8(13)14(15)16/h1,3H,2H2

InChI Key

QDTIKOWZXOUYGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Cl)[N+](=O)[O-])CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.